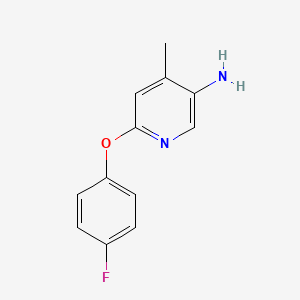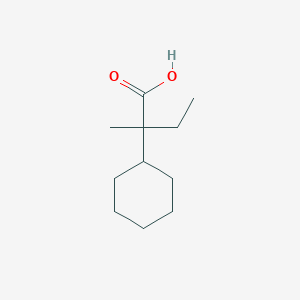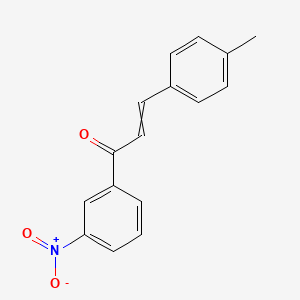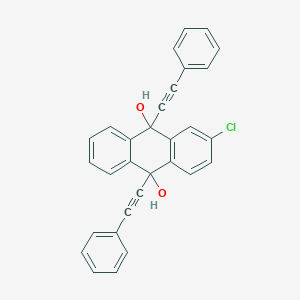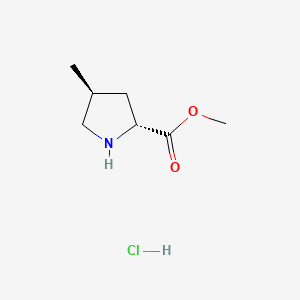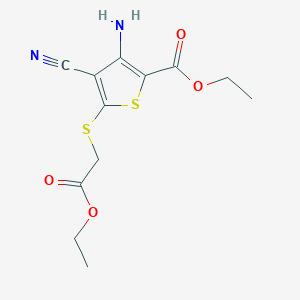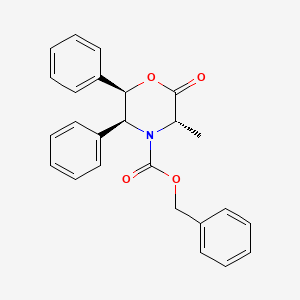![molecular formula C17H11NO B14016706 Benzo[b]phenanthridin-5(6h)-one CAS No. 2178-32-7](/img/structure/B14016706.png)
Benzo[b]phenanthridin-5(6h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo[b]phenanthridin-5(6H)-one is a heterocyclic compound that belongs to the phenanthridine family This compound is characterized by its fused ring structure, which includes a nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzo[b]phenanthridin-5(6H)-one can be achieved through several methods. One efficient synthetic route involves the Rhodium(III)-catalyzed C–H activation of 2-aryl indazoles followed by annulation with iodonium ylides. This method provides excellent yields under mild reaction conditions . Another method involves the photocatalytic synthesis using 2-isocyanobiphenyls and diarylphosphine oxides under metal-free conditions at room temperature .
Industrial Production Methods: The industrial production of this compound can be scaled up using the Rhodium(III)-catalyzed method due to its high efficiency and recyclability of the catalytic system. This method allows for the production of the compound in large quantities with minimal purification steps .
Análisis De Reacciones Químicas
Types of Reactions: Benzo[b]phenanthridin-5(6H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitrating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield amines or alcohols.
Aplicaciones Científicas De Investigación
Benzo[b]phenanthridin-5(6H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research has shown that derivatives of this compound exhibit anticancer and antimicrobial activities.
Industry: It is used in the development of new materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of Benzo[b]phenanthridin-5(6H)-one involves its interaction with various molecular targets. For instance, it can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in the development of anticancer drugs . The compound also interacts with enzymes and proteins, affecting their function and leading to various biological effects.
Comparación Con Compuestos Similares
- Benzo[c]phenanthridine
- Sanguinarine
- Chelerythrine
Propiedades
Número CAS |
2178-32-7 |
|---|---|
Fórmula molecular |
C17H11NO |
Peso molecular |
245.27 g/mol |
Nombre IUPAC |
6H-benzo[b]phenanthridin-5-one |
InChI |
InChI=1S/C17H11NO/c19-17-14-8-4-3-7-13(14)15-9-11-5-1-2-6-12(11)10-16(15)18-17/h1-10H,(H,18,19) |
Clave InChI |
PXBRUWHQRRSPTK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C3C(=CC2=C1)C4=CC=CC=C4C(=O)N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


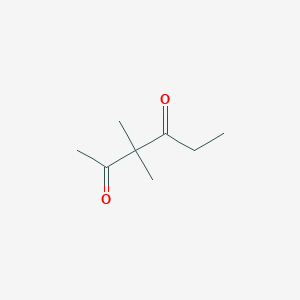
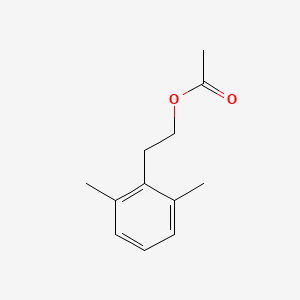
![2-[[2-[4-[(2,4-Diaminopteridin-6-yl)methylamino]phenyl]acetyl]amino]butanedioic acid](/img/structure/B14016649.png)
